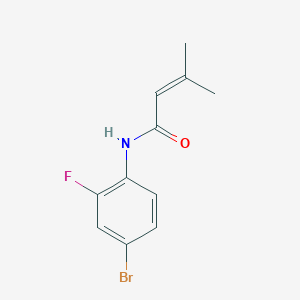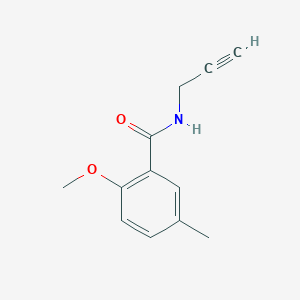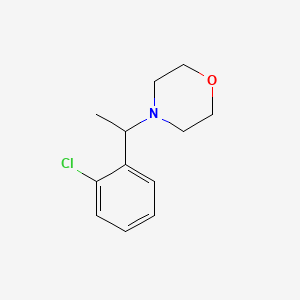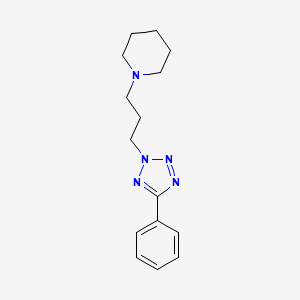
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide, also known as BFA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BFA is a derivative of the natural product, brefeldin A, which is a fungal metabolite that inhibits protein transport in cells. BFA has been found to have various applications in scientific research, including its use as a tool to study intracellular protein transport and its potential therapeutic benefits in treating cancer.
作用機序
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide inhibits the function of ARF by binding to a specific site on the protein. This binding prevents the activation of ARF by its guanine nucleotide exchange factor (GEF), which is required for ARF to function in protein transport. The inhibition of ARF by N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide leads to the disruption of protein transport and the accumulation of proteins in the ER.
Biochemical and Physiological Effects
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide has been found to have various biochemical and physiological effects. In addition to its effects on protein transport, N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the disruption of the normal function of the Golgi apparatus, which is involved in the synthesis and secretion of various proteins and lipids that are important for cell survival.
実験室実験の利点と制限
One advantage of using N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide in lab experiments is its specificity for ARF. N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide binds specifically to ARF and inhibits its function, making it a useful tool for studying the role of ARF in protein transport. However, one limitation of using N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide is its potential toxicity. N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide has been found to induce apoptosis in various cell types, and its use in lab experiments requires careful consideration of its potential effects on cell viability.
将来の方向性
There are several future directions for research involving N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide. One area of interest is the development of N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide-based therapies for cancer. The ability of N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide to induce apoptosis in cancer cells has led to its investigation as a potential anti-cancer agent. Another area of interest is the use of N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide as a tool to study the regulation of intracellular trafficking. The disruption of protein transport by N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide has been used to study the mechanisms of protein transport and the regulation of intracellular trafficking, and further research in this area could lead to a better understanding of these processes.
合成法
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide can be synthesized through a multistep process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 4-bromo-2-fluoroaniline with methyl acrylate in the presence of a base to yield the intermediate, N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to yield the final product, N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide.
科学的研究の応用
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide has been widely used as a tool in scientific research to study intracellular protein transport. Specifically, N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide inhibits the function of a protein called ADP-ribosylation factor (ARF), which is involved in the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus. By inhibiting ARF, N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide disrupts the normal flow of proteins between these organelles, leading to the accumulation of proteins in the ER and the redistribution of Golgi markers to the ER. This disruption has been used to study the mechanisms of protein transport and the regulation of intracellular trafficking.
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c1-7(2)5-11(15)14-10-4-3-8(12)6-9(10)13/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETMQNHEOJWTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=C(C=C1)Br)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B7537147.png)
![2-(2-chlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7537154.png)



![N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide](/img/structure/B7537176.png)

![[2-[(4-Methoxyphenyl)carbamoylamino]-2-oxoethyl] 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate](/img/structure/B7537189.png)
![4-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7537193.png)
![1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7537210.png)
![N-[2-chloro-5-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B7537218.png)


![3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7537234.png)